2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of derivatives and analogs related to 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]pyrimidine has been extensively studied. For example, novel synthesis routes have been developed for thiopyrano [4,3-d] pyrimidine derivatives, showcasing the compound's intricate synthetic pathway and potential for structural modification (Xu et al., 2014). Similarly, the synthesis of 4-N-piperazinyl-thieno[2,3-d]pyrimidines has been described, highlighting the structural diversity and the introduction of substituents to enhance the compound's activity (Jang et al., 2010).
Molecular Structure Analysis
The molecular and crystal structures of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives, have been elucidated, providing insight into the structural conformation and crystalline properties of similar molecular frameworks (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Research has explored the chemical reactions and properties of pyrimidine derivatives, focusing on their reactivity and potential pharmacological effects. For instance, the synthesis and antitumor activity of diamino-methylpyrido[2,3-d]pyrimidine derivatives have been investigated, revealing significant insights into the compound's chemical behavior and potential therapeutic applications (Grivsky et al., 1980).
Physical Properties Analysis
The physical properties of these compounds, such as crystallinity, solubility, and thermal stability, are crucial for understanding their behavior in various environments and applications. Although specific studies on 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]pyrimidine are not detailed here, analogous compounds have been analyzed to determine their physical characteristics, aiding in the broader comprehension of related chemical entities.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with other molecules, are fundamental aspects of 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]pyrimidine's research. Investigations into the synthesis and pharmacological effects of optically active derivatives highlight the compound's versatile chemical nature and potential for development into pharmacologically active agents (Ashimori et al., 1991).
properties
IUPAC Name |
2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-14-4-5-16(15(2)12-14)13-20-8-10-21(11-9-20)17-18-6-3-7-19-17/h3-7,12H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJTYNGUMBPGMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198832 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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